molecular formula C258H384N64O78S6 B10832294 Insulin-glulisine

Insulin-glulisine

Cat. No.: B10832294
M. Wt: 5823 g/mol
InChI Key: RCHHVVGSTHAVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Insulin glulisine is a rapid-acting insulin analogue used primarily for the management of diabetes mellitus. It is designed to mimic the body’s natural insulin response to meals, helping to control blood glucose levels more effectively. Insulin glulisine differs from human insulin by the substitution of asparagine at position B3 with lysine and lysine at position B29 with glutamic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Insulin glulisine is synthesized using recombinant DNA technology. The gene encoding insulin glulisine is inserted into a suitable host, typically Escherichia coli or Saccharomyces cerevisiae, which then produces the insulin analogue. The process involves fermentation, purification, and refolding of the protein to achieve the correct three-dimensional structure .

Industrial Production Methods: Industrial production of insulin glulisine involves large-scale fermentation in bioreactors, followed by multiple purification steps including chromatography and filtration. The final product is formulated with excipients to ensure stability and efficacy. The production process is tightly regulated to maintain high standards of purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Insulin glulisine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Insulin glulisine is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

Insulin glulisine exerts its effects by binding to insulin receptors on the surface of cells, particularly in muscle and adipose tissue. This binding activates the insulin receptor, a tyrosine kinase, which then triggers a cascade of downstream signaling pathways. These pathways promote glucose uptake, glycogen synthesis, and lipid metabolism. The rapid action of insulin glulisine is due to its reduced tendency to form hexamers, allowing it to be absorbed more quickly into the bloodstream .

Comparison with Similar Compounds

  • Insulin lispro
  • Insulin aspart
  • Regular human insulin

Comparison:

Insulin glulisine’s unique amino acid substitutions confer its rapid-acting properties, distinguishing it from other insulin analogues and making it a valuable tool in diabetes management.

Properties

Molecular Formula

C258H384N64O78S6

Molecular Weight

5823 g/mol

IUPAC Name

4-[[2-[[[6-[[2-[[2-[[2-[[6-amino-2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxyhexylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-88-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxyethylidene)amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-77-butan-2-yl-24,56-bis(2-carboxyethyl)-47-[N-(1-carboxy-3-hydroxy-3-iminopropyl)-C-hydroxycarbonimidoyl]-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosahydroxy-83-(1-hydroxyethyl)-53-(2-hydroxy-2-iminoethyl)-62-(3-hydroxy-3-iminopropyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononaconta-7,10,13,16,19,22,25,28,31,34,37,40,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosaen-42-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-5-[5-carbamimidamido-1-[2-[1-[1-[1-[1-[2-[N-[4-carboxy-1-(1-carboxy-2-hydroxypropyl)imino-1-hydroxybutan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-2-hydroxyethyl]imino-1-hydroxypentan-2-yl]imino-5-hydroxypentanoic acid

InChI

InChI=1S/C258H384N64O78S6/c1-29-132(23)206(313-193(338)105-260)253(394)317-205(131(21)22)250(391)289-160(75-83-200(348)349)219(360)283-157(71-79-190(264)335)223(364)308-184-117-404-405-118-185-244(385)305-179(112-324)241(382)295-164(90-124(7)8)227(368)296-170(97-141-53-61-147(329)62-54-141)230(371)284-156(70-78-189(263)334)220(361)291-163(89-123(5)6)225(366)285-159(74-82-199(346)347)222(363)303-176(103-191(265)336)236(377)299-172(99-143-57-65-149(331)66-58-143)233(374)309-183(243(384)304-177(256(397)398)104-192(266)337)116-403-402-115-182(215(356)273-108-194(339)278-154(72-80-197(342)343)218(359)281-152(51-42-86-271-258(267)268)213(354)272-109-195(340)279-168(95-139-46-36-32-37-47-139)229(370)298-169(96-140-48-38-33-39-49-140)232(373)300-173(100-144-59-67-150(332)68-60-144)239(380)320-209(136(27)327)255(396)322-87-43-52-187(322)247(388)286-161(76-84-201(350)351)224(365)321-210(137(28)328)257(399)400)311-251(392)204(130(19)20)316-237(378)166(92-126(11)12)293-231(372)171(98-142-55-63-148(330)64-56-142)297-226(367)162(88-122(3)4)290-211(352)134(25)277-216(357)158(73-81-198(344)345)288-249(390)203(129(17)18)315-238(379)167(93-127(13)14)294-235(376)175(102-146-107-270-121-276-146)302-240(381)178(111-323)280-196(341)110-274-214(355)181(114-401-406-119-186(310-245(184)386)246(387)319-208(135(26)326)254(395)306-180(113-325)242(383)318-207(133(24)30-2)252(393)312-185)307-228(369)165(91-125(9)10)292-234(375)174(101-145-106-269-120-275-145)301-221(362)155(69-77-188(262)333)282-217(358)153(50-40-41-85-259)287-248(389)202(128(15)16)314-212(353)151(261)94-138-44-34-31-35-45-138/h31-39,44-49,53-68,106-107,120-137,151-187,202-210,323-332H,29-30,40-43,50-52,69-105,108-119,259-261H2,1-28H3,(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H2,266,337)(H,269,275)(H,270,276)(H,272,354)(H,273,356)(H,274,355)(H,277,357)(H,278,339)(H,279,340)(H,280,341)(H,281,359)(H,282,358)(H,283,360)(H,284,371)(H,285,366)(H,286,388)(H,287,389)(H,288,390)(H,289,391)(H,290,352)(H,291,361)(H,292,375)(H,293,372)(H,294,376)(H,295,382)(H,296,368)(H,297,367)(H,298,370)(H,299,377)(H,300,373)(H,301,362)(H,302,381)(H,303,363)(H,304,384)(H,305,385)(H,306,395)(H,307,369)(H,308,364)(H,309,374)(H,310,386)(H,311,392)(H,312,393)(H,313,338)(H,314,353)(H,315,379)(H,316,378)(H,317,394)(H,318,383)(H,319,387)(H,320,380)(H,321,365)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,397,398)(H,399,400)(H4,267,268,271)

InChI Key

RCHHVVGSTHAVPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=NC2CSSCC(C(=NC(CSSCC(C(=NCC(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C2O)CO)O)CC(C)C)O)CC3=CC=C(C=C3)O)O)CCC(=N)O)O)CC(C)C)O)CCC(=O)O)O)CC(=N)O)O)CC4=CC=C(C=C4)O)O)C(=NC(CC(=N)O)C(=O)O)O)C(=NCC(=NC(CCC(=O)O)C(=NC(CCCNC(=N)N)C(=NCC(=NC(CC5=CC=CC=C5)C(=NC(CC6=CC=CC=C6)C(=NC(CC7=CC=C(C=C7)O)C(=NC(C(C)O)C(=O)N8CCCC8C(=NC(CCC(=O)O)C(=NC(C(C)O)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(C)C)O)CC(C)C)O)CC9=CC=C(C=C9)O)O)CC(C)C)O)C)O)CCC(=O)O)O)C(C)C)O)CC(C)C)O)CC2=CN=CN2)O)CO)O)O)N=C(C(CC(C)C)N=C(C(CC2=CN=CN2)N=C(C(CCC(=N)O)N=C(C(CCCCN)N=C(C(C(C)C)N=C(C(CC2=CC=CC=C2)N)O)O)O)O)O)O)C(=NC(C(=NC(C(=N1)O)CO)O)C(C)O)O)O)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C(C(C)C)N=C(C(C(C)CC)N=C(CN)O)O)O)O)O)O

Origin of Product

United States

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